molecular formula C24H24N4O B2571135 (2E)-2-cyano-N-cyclohexyl-3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide CAS No. 872455-71-5

(2E)-2-cyano-N-cyclohexyl-3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide

Cat. No. B2571135
CAS RN: 872455-71-5
M. Wt: 384.483
InChI Key: HIOGGBCYZAGXRT-UHFFFAOYSA-N
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Description

The compound “(2E)-2-cyano-N-cyclohexyl-3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . These methods are reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Mechanism of Action

While the specific mechanism of action for “(2E)-2-cyano-N-cyclohexyl-3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide” is not available, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow to obtain the target products in one synthetic stage with high yields, is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem .

properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-17-9-8-14-28-21(22(27-23(17)28)18-10-4-2-5-11-18)15-19(16-25)24(29)26-20-12-6-3-7-13-20/h2,4-5,8-11,14-15,20H,3,6-7,12-13H2,1H3,(H,26,29)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOGGBCYZAGXRT-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=C(C#N)C(=O)NC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C=C(\C#N)/C(=O)NC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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